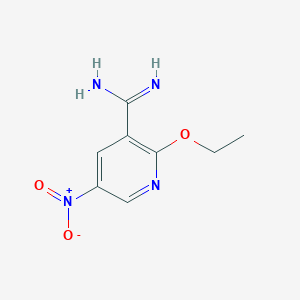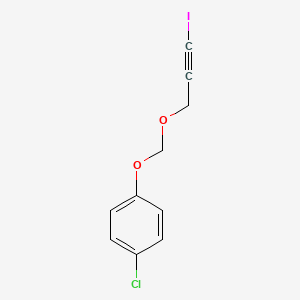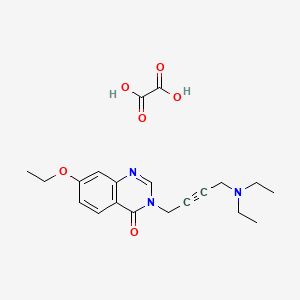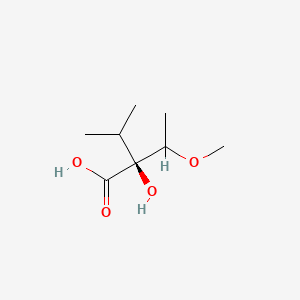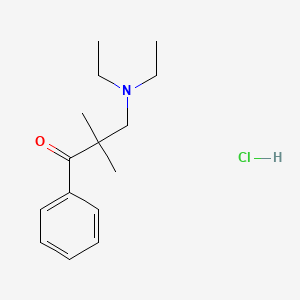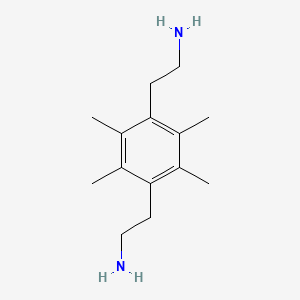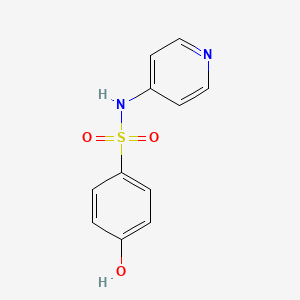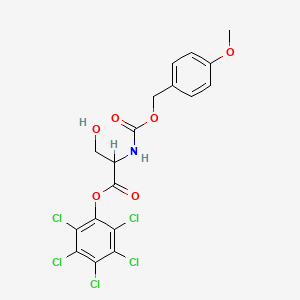![molecular formula C22H23N5O4 B13747880 2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is a complex organic compound known for its significant pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the quinazoline core.
Attachment of the Propyl Chain: The quinazoline core is then reacted with a propylamine derivative to introduce the propyl chain.
Cyclization to Form Isoindole: The final step involves cyclization to form the isoindole ring, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline and isoindole rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the quinazoline or isoindole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.
類似化合物との比較
Alfuzosin: A compound with a similar quinazoline core, used in the treatment of benign prostatic hyperplasia.
Doxazosin: Another quinazoline derivative with antihypertensive properties.
Prazosin: A quinazoline-based compound used to treat high blood pressure.
Uniqueness: 2-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-1h-isoindole-1,3(2h)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of the quinazoline and isoindole rings, along with the specific substituents, makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H23N5O4 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
2-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-10-15-16(11-18(17)31-2)25-19(26-20(15)23)12-24-8-5-9-27-21(28)13-6-3-4-7-14(13)22(27)29/h3-4,6-7,10-11,24H,5,8-9,12H2,1-2H3,(H2,23,25,26) |
InChIキー |
IXMPEOVPIKQDMP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)CNCCCN3C(=O)C4=CC=CC=C4C3=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


